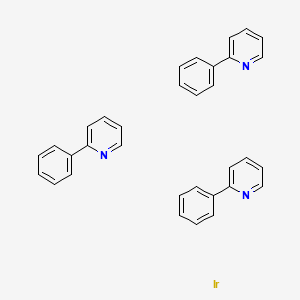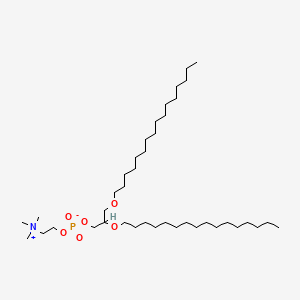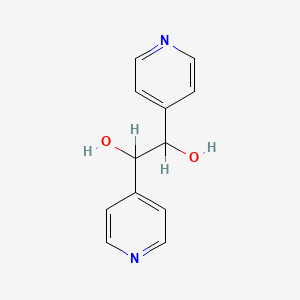
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Descripción general
Descripción
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a lysophospholipid . It is a 2-acyl-sn-glycero-3-phosphoethanolamine in which the acyl group is specified as octadecanoyl (stearoyl) . It has been used as a phospholipid (PL) standard for lipid profiling by electrospray ionisation mass spectrometry (ESI-MS)/MS . It induces transient increases in intracellular calcium in PC12 rat neuronal cells in a concentration-dependent manner, an effect that can be blocked by the lysophosphatidic acid receptor 1 (LPA 1) receptor antagonist AM095 .
Synthesis Analysis
Heat-induced oxidative modification of phosphatidylethanolamine molecular species as potential functional food components was investigated. 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine (SLPE) was chosen as a model. The optimal temperature for hydroperoxide formation was determined by mass spectrometry .Molecular Structure Analysis
The molecular structure of this compound was investigated using mass spectrometry .Chemical Reactions Analysis
This compound is a lysophospholipid that induces transient increases in intracellular calcium in PC12 rat neuronal cells in a concentration-dependent manner .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 481.6 g/mol . It has 8 hydrogen bond acceptors and 4 hydrogen bond donors . It has 25 freely rotating bonds .Aplicaciones Científicas De Investigación
Interaction with Cholesterol
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (SHPE) has been studied for its interaction with cholesterol. Research found that the acyl chains of phospholipids like SHPE complement the shape of neighboring sterols, leading to tight packing and a high number of hydrophobic contacts. This interaction plays a critical role in membrane structure and function (Cao, Tokutake, & Regen, 2003).
Role in Thermal Oxidation
SHPE has been analyzed under thermal oxidation conditions. The studies on oxidation compounds of SHPE during thermal oxidation provide insights into its stability and reactive nature under high-temperature conditions. These findings are significant for understanding the behavior of lipids in food processing and storage (Zhou, Zhao, Bindler, & Marchioni, 2015).
Metabolism in Hepatocytes
The metabolism of SHPE has been explored in isolated hepatocytes and the intact rat. These studies shed light on how SHPE is incorporated into liver lipids and the differences in metabolism between various monoacylphospholipids, enhancing our understanding of lipid metabolism in liver cells (Åkesson, Arner, & Sundler, 1976).
Drug Delivery Applications
SHPE has been used in drug delivery research, particularly in the development of liposomes and lipid-based drug carriers. The structural behavior of SHPE in the presence of drugs like Paclitaxel has been studied using molecular dynamics simulations, providing crucial insights for pharmaceutical applications (Dutta, Pramanik, & Singh, 2021).
Stability in Model Membranes
SHPE's role in the formation of stable bilayer disks has been investigated. These disks, prepared from a mixture including SHPE, demonstrate excellent stability and potential as artificial model membranes for studying drug-membrane interactions, which is crucial for developing new therapeutic strategies (Johansson, Engvall, Arfvidsson, Lundahl, & Edwards, 2005).
Interaction with Docosahexaenoic Acid
Studies on lipid mixtures containing SHPE and docosahexaenoic acid have provided insights into lipid phase behavior and the ability of fatty acids to participate in lipid phase separations in membranes. This is significant for understanding the structural aspects of cell membranes (Dumaual, Jenski, & Stillwell, 2000).
Mecanismo De Acción
The mechanism of action of 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine involves inducing transient increases in intracellular calcium in PC12 rat neuronal cells in a concentration-dependent manner. This effect can be blocked by the lysophosphatidic acid receptor 1 (LPA 1) receptor antagonist AM095 .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine interacts with various biomolecules. It induces transient increases in intracellular calcium in PC12 rat neuronal cells in a concentration-dependent manner . This effect can be blocked by the lysophosphatidic acid receptor 1 (LPA1) receptor antagonist AM095 .
Cellular Effects
This compound has a significant impact on cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It also affects cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It can inhibit or activate enzymes, leading to alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that this compound has a certain degree of stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h22,25H,2-21,24H2,1H3,(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYWOYAFBUOUFP-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20914019 | |
| Record name | (2R)-3-[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPE(18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69747-55-3 | |
| Record name | (2R)-3-[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LysoPE(18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B3428766.png)


![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/no-structure.png)


